![molecular formula C6H9N3 B1321767 2-(Pyrimidin-2-yl)ethanamine CAS No. 89464-80-2](/img/structure/B1321767.png)
2-(Pyrimidin-2-yl)ethanamine
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Overview
Description
“2-(Pyrimidin-2-yl)ethanamine” is a chemical compound that has a pyrimidine moiety . This moiety is known to exhibit a wide range of pharmacological activities and is often used in the design of structures in medicinal chemistry . The compound has a CAS Number of 99357-24-1 and a molecular weight of 196.08 .
Synthesis Analysis
The synthesis of “2-(Pyrimidin-2-yl)ethanamine” and its derivatives involves the design and preparation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another synthesis method involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-2-yl)ethanamine” is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound . The Inchi Code of the compound is 1S/C6H9N3.2ClH/c7-3-2-6-8-4-1-5-9-6;;/h1,4-5H,2-3,7H2;2*1H .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrimidin-2-yl)ethanamine” are diverse. For instance, the reaction of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions . Another reaction involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .Physical And Chemical Properties Analysis
The physical form of “2-(Pyrimidin-2-yl)ethanamine” is solid . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Drug Development and Pharmacology
“2-(Pyrimidin-2-yl)ethanamine” derivatives have been explored for their potential biological activities. For instance, certain pyrimidine derivatives have shown promising anti-fibrotic activities in studies against immortalized rat hepatic stellate cells (HSC-T6), which could be indicative of potential applications in treating liver fibrosis .
Anti-inflammatory Research
Pyrimidine compounds have been associated with anti-inflammatory effects due to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that “2-(Pyrimidin-2-yl)ethanamine” could be a precursor in synthesizing compounds with similar properties.
Synthesis of Heterocyclic Compounds
The pyrimidine ring is a common motif in heterocyclic compounds, which are a significant class of organic compounds with applications in various fields including pharmaceuticals, agrochemicals, and dyes. The compound could serve as a building block for synthesizing novel heterocyclic compounds with potential biological activities .
Safety and Hazards
Future Directions
The future directions for “2-(Pyrimidin-2-yl)ethanamine” could involve further exploration of its chemistry and biological properties . The compound might be developed into novel anti-fibrotic drugs . Additionally, the compound could be used in the synthesis of various pyrimidine derivatives, enhancing our understanding of biological processes.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrimidin-2-yl)ethanamine are collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues . In addition, 2-(Pyrimidin-2-yl)ethanamine has been found to inhibit the serine/threonine protein kinase PLK4 , a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
2-(Pyrimidin-2-yl)ethanamine interacts with its targets by inhibiting their activity. For instance, it has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase . This inhibition leads to a decrease in the formation of stable collagen molecules, thereby affecting fibrotic processes .
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylases by 2-(Pyrimidin-2-yl)ethanamine affects the collagen synthesis pathway . This results in a decrease in the production of hydroxyproline, a major component of collagen . The compound’s action on PLK4 also affects the centriole duplication pathway, which is crucial for cell division and genome integrity .
Result of Action
The inhibition of collagen prolyl 4-hydroxylases by 2-(Pyrimidin-2-yl)ethanamine leads to a decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might have potential as an anti-fibrotic drug .
properties
IUPAC Name |
2-pyrimidin-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOQBMLNGUEFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606905 |
Source
|
Record name | 2-(Pyrimidin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)ethanamine | |
CAS RN |
89464-80-2 |
Source
|
Record name | 2-(Pyrimidin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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